

3-Chloro-2,4,5-trimethyloxolane chemical structure

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Compound of Interest

Compound Name: 3-Chloro-2,4,5-trimethyloxolane

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Title: The Structural and Synthetic Paradigm of **3-Chloro-2,4,5-trimethyloxolane**: A Technical Guide for Advanced Scaffold Design

Executive Summary

In the landscape of modern medicinal chemistry and complex organic synthesis, highly substituted saturated heterocycles serve as critical, conformationally restricted scaffolds. **3-Chloro-2,4,5-trimethyloxolane** (CAS: 2060038-46-0) is a prime example of such an architecture^[1]. Featuring a tetrahydrofuran (THF) core densely decorated with three methyl groups and a chlorine atom, this molecule presents a formidable stereochemical challenge and a highly tunable vector for drug discovery. This whitepaper deconstructs the structural dynamics, stereochemical assignment, and self-validating synthetic protocols required to isolate and utilize specific diastereomers of this complex oxolane.

Stereochemical Complexity and Conformational Dynamics

The oxolane ring is inherently non-planar, rapidly interconverting between the envelope (

) and half-chair/twist (

) conformations via pseudorotation. The introduction of four contiguous substituents at C2, C3, C4, and C5 fundamentally alters this dynamic.

- Stereoisomerism: With four chiral centers, the molecule yields

possible stereoisomers (8 enantiomeric pairs). Synthesizing a single target diastereomer requires absolute control over the transition state during ring closure[2].

- Steric Mapping & A(1,3) Strain: To minimize 1,3-diaxial-like steric clashes, the lowest-energy conformers will force the bulky methyl groups at C2, C4, and C5 into pseudo-equatorial positions.

- Stereoelectronic Effects: The highly electronegative chlorine atom at C3 (

) exerts a strong inductive electron-withdrawing effect across the

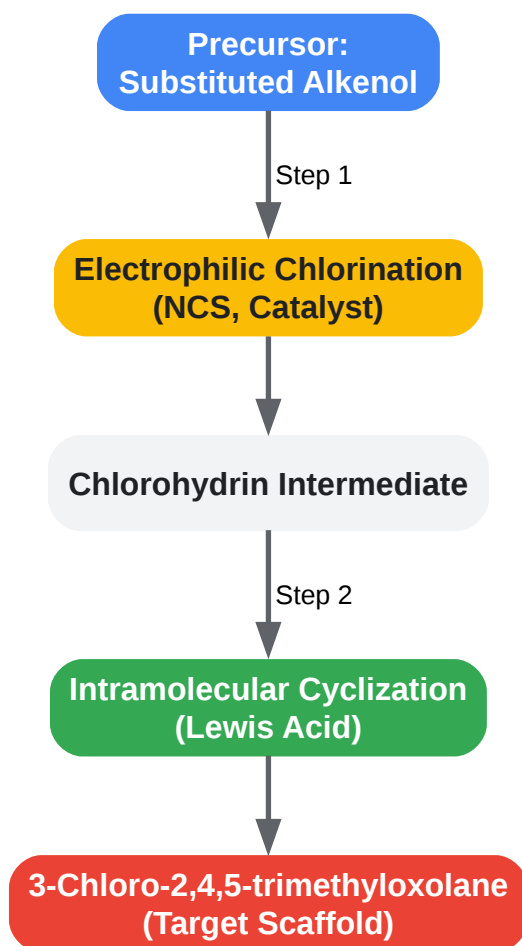
-bond framework. This lowers the HOMO energy of the adjacent ring oxygen, slightly dampening its Lewis basicity. Furthermore, the dipole moment introduced by the C-Cl bond dictates the preferred rotamer through the gauche effect, stabilizing conformations where the C-Cl bond is gauche to the ring C-O bond.

Synthetic Methodologies: Overcoming Diastereomeric Mixtures

Traditional

cyclizations are often insufficient for controlling relative stereochemistry across four contiguous centers. Advanced strategies rely on Lewis acid-mediated cyclizations of substituted acyclic precursors, which proceed via highly ordered, rigid transition states[3]. Alternatively, palladium-catalyzed intramolecular olefin insertions have proven highly effective for generating substituted tetrahydrofurans with high diastereoselectivity[4].

Below is the logical workflow for a controlled, two-step electrophilic chlorination and Lewis acid-mediated cyclization.



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*Synthetic workflow for **3-Chloro-2,4,5-trimethyloxolane** via chlorination and cyclization.*

Experimental Protocol: Stereoselective Cyclization

The following protocol outlines a self-validating system for the diastereoselective synthesis of the oxolane core via a Lewis acid-mediated cyclization of a chlorohydrin intermediate.

Objective: Convert 4-chloro-3,5-dimethylhex-4-en-2-ol into **3-chloro-2,4,5-trimethyloxolane**.

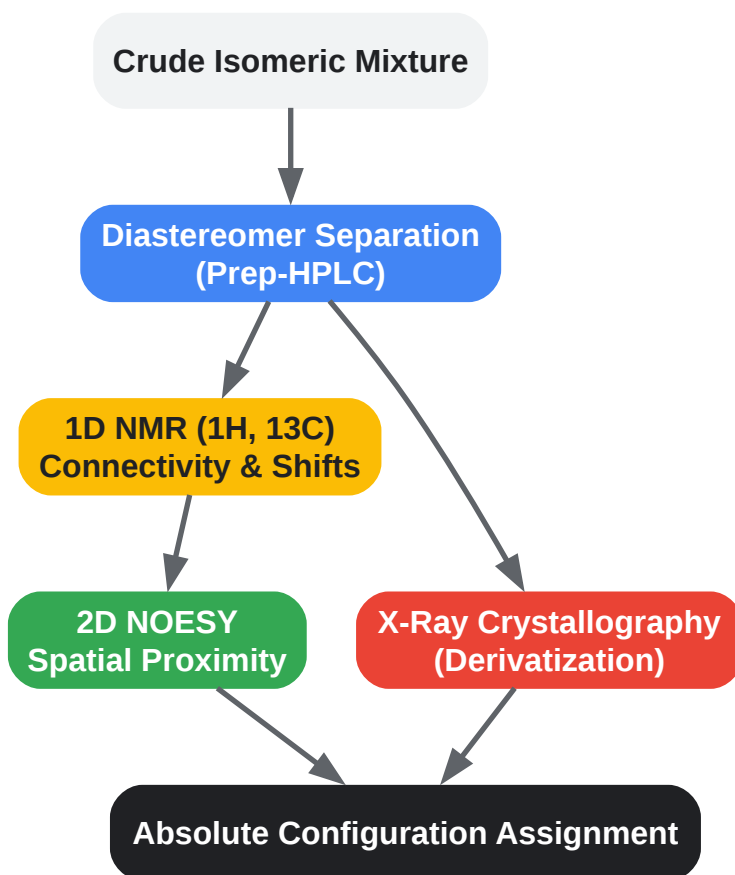
Step-by-Step Methodology:

- Preparation of the Reaction Milieu: Flame-dry a Schlenk flask under argon. Add 1.0 mmol of the chlorohydrin precursor and dissolve in 10 mL of freshly distilled, anhydrous dichloromethane (DCM).

- Causality: Anhydrous conditions are non-negotiable. Trace water will prematurely hydrolyze the Lewis acid, destroying the catalytic cycle and leading to open-chain polymerization.
- Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
 - Causality: Cryogenic temperatures severely restrict the bond rotation of the acyclic precursor. This ensures that when the Lewis acid binds, the molecule is locked into a single, predictable Zimmerman-Traxler-like chair conformation, maximizing the diastereomeric excess (d.e.)^[3].
- Lewis Acid Activation: Dropwise, add 1.1 equivalents of Titanium Tetrachloride () via syringe. Stir for 2 hours at -78 °C, then slowly warm to -20 °C.
- In-Process Validation (Self-Validating Step): Withdraw a 50 µL aliquot, quench in saturated , extract with ethyl acetate, and analyze via GC-MS.
 - Validation Metric: The reaction is only permitted to proceed to the quench phase if the linear precursor mass () has completely disappeared and the cyclized product mass is dominant. If unreacted precursor remains, re-cool to -78 °C and add 0.2 eq of .
- Quench and Isolation: Quench the reaction with saturated aqueous at -20 °C. Extract the aqueous layer three times with diethyl ether. Dry the combined organic layers over anhydrous , filter, and concentrate under reduced pressure.
- Purification: Purify the crude mixture via flash column chromatography (silica gel, 95:5 Hexanes:Ethyl Acetate) to isolate the pure diastereomer.

Analytical Characterization and Stereochemical Assignment

Determining the absolute and relative configuration of the isolated **3-chloro-2,4,5-trimethyloxolane** requires a rigorous analytical pipeline. The primary tool for this is 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.



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Analytical pipeline for the stereochemical assignment of oxolane diastereomers.

Quantitative NMR Data Interpretation

The relative stereochemistry (cis/trans relationships) between adjacent protons on the oxolane ring can be deduced using the Karplus equation. In a standard envelope conformation, cis protons exhibit larger vicinal coupling constants (

Hz) due to dihedral angles approaching 0° , whereas trans protons exhibit smaller coupling constants (

Hz) due to dihedral angles closer to $90-120^\circ$.

Table 1: Diagnostic NMR Data for the Major Diastereomer

Position	Nucleus	Chemical Shift (ppm)	Multiplicity	Coupling Constant (, Hz)	Stereochemical Implication
C2-H		3.85	dq	,	Large indicates a cis relationship between H2 and H3.
C3-H		4.12	dd	,	Small suggests a trans relationship between H3 and H4.
C4-H		2.15	m	-	Complex multiplet due to coupling with H3, H5, and C4-CH3.
C5-H		3.60	dq	,	Large indicates a cis relationship between H4 and H5.
C3-Cl		62.4	-	-	Downfield shift confirms the attachment of the

electronegati
ve chlorine.

Note: Final confirmation of spatial proximity must be validated using 2D NOESY cross-peaks between the C2, C4, and C5 methyl groups.

Applications in Drug Development

For drug development professionals, **3-chloro-2,4,5-trimethyloxolane** is not just a synthetic curiosity; it is a highly optimized bioisostere.

- **Lipophilic Efficiency (LipE):** The strategic placement of the chlorine atom increases the compound's partition coefficient (clogP) without significantly inflating the molecular weight. This makes it an ideal fragment for optimizing blood-brain barrier (BBB) penetration in CNS-active compounds.
- **Conformational Locking:** By replacing a flexible alkyl chain or a flat cyclopentane ring with this highly substituted oxolane, medicinal chemists can "lock" a drug molecule into its bioactive conformation, drastically reducing the entropic penalty upon target binding.

References

- Title: **3-Chloro-2,4,5-trimethyloxolane** | CAS#:2060038-46-0 | Chemsrce Source: chemsrc.com URL:[[Link](#)]
- Title: Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans Source: National Institutes of Health (NIH) / PMC URL:[[Link](#)]
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- [2. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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- [4. Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with \$\gamma\$ -Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd\(Ar\)\(OR\) Intermediate \[organic-chemistry.org\]](#)
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